molecular formula C25H20Br3N3O6 B11533245 2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate

2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate

Cat. No.: B11533245
M. Wt: 698.2 g/mol
InChI Key: DJLDNTOADUHLBS-PNQUVVCRSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the core structure: This involves the bromination of a suitable phenyl precursor to introduce the bromine atoms at the 2 and 4 positions.

    Introduction of the formamido and acetamido groups: This step involves the reaction of the brominated phenyl compound with appropriate amines under controlled conditions to form the desired amido groups.

    Final coupling: The final step involves the coupling of the intermediate with 2-bromobenzoate under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of bromine atoms, the compound can undergo nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under suitable conditions, leading to the formation of different products.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts are often used in coupling reactions, with conditions optimized for the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted phenyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{(2-hydroxyphenyl)imino}methyl]phenol
  • 2,4-Dibromo-6-[(E)-{(2-hydroxy-4-nitrophenyl)imino}methyl]phenol
  • 2,4-Dibromo-6-[(E)-{(2-hydroxy-5-nitrophenyl)imino}methyl]phenol

Uniqueness

2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate is unique due to its specific combination of functional groups and bromine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20Br3N3O6

Molecular Weight

698.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C25H20Br3N3O6/c1-35-20-8-7-14(10-21(20)36-2)24(33)29-13-22(32)31-30-12-15-9-16(26)11-19(28)23(15)37-25(34)17-5-3-4-6-18(17)27/h3-12H,13H2,1-2H3,(H,29,33)(H,31,32)/b30-12+

InChI Key

DJLDNTOADUHLBS-PNQUVVCRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br)OC

Origin of Product

United States

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